molecular formula C9H8FNO B1393403 3-Fluoro-2-methoxyphenylacetonitrile CAS No. 1017779-73-5

3-Fluoro-2-methoxyphenylacetonitrile

Cat. No.: B1393403
CAS No.: 1017779-73-5
M. Wt: 165.16 g/mol
InChI Key: BJLRKDHTBLBCFT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for aromatic compounds containing multiple functional groups. The IUPAC name is designated as 2-(3-fluoro-2-methoxyphenyl)acetonitrile, which precisely describes the molecular architecture through positional numbering of the benzene ring substituents. This nomenclature system begins with the acetonitrile functional group as the principal chain, with the substituted phenyl ring treated as a substituent bearing both fluorine at the 3-position and methoxy at the 2-position relative to the acetonitrile attachment point.

The molecular formula C₉H₈FNO reflects the presence of nine carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 165.16 grams per mole. The compound's systematic identifiers include the InChI string InChI=1S/C9H8FNO/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4H,5H2,1H3 and the corresponding InChIKey BJLRKDHTBLBCFT-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is expressed as COc1c(F)cccc1CC#N, which provides a linear notation describing the molecular connectivity.

Chemical database registration systems have assigned multiple catalog numbers to this compound across different suppliers and databases. The MDL number MFCD09832388 serves as an additional unique identifier within the Accelrys chemical database system. PubChem has catalogued this compound under CID 46737695, providing comprehensive structural and property data within the National Institutes of Health chemical database.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted aromatic acetonitriles with specific geometric constraints imposed by the ortho-positioning of the methoxy and meta-positioning of the fluorine substituents. Computational analysis reveals a LogP value of 1.65, indicating moderate lipophilicity that influences the compound's conformational preferences in different solvation environments. The molecule contains twelve heavy atoms with two rotatable bonds, primarily involving the acetonitrile side chain and the methoxy group orientation.

The aromatic ring adopts a planar configuration typical of benzene derivatives, with the fluorine atom contributing to electron withdrawal through inductive effects while the methoxy group provides electron donation through resonance mechanisms. The polar surface area of 33 square angstroms reflects the contribution of the nitrile and methoxy functional groups to the overall molecular polarity. The carbon bond saturation factor (Fsp3) of 0.222 indicates the predominantly aromatic character of the molecular framework.

Conformational analysis reveals that the acetonitrile group can adopt multiple orientations relative to the aromatic ring plane, with rotational barriers influenced by steric interactions between the nitrile group and the ortho-methoxy substituent. The presence of two hydrogen bond acceptors and zero hydrogen bond donors creates specific intermolecular interaction patterns that influence crystal packing and solution-phase behavior. The molecular geometry is further characterized by the presence of one aromatic ring system contributing to the overall structural rigidity.

Comparative Analysis of Ortho-, Meta-, and Para-Substituted Isomers

The positional isomerism in fluorinated methoxyphenylacetonitriles demonstrates significant variations in molecular properties and structural characteristics. Comparative analysis reveals distinct differences between this compound and its structural isomers, including 2-Fluoro-4-methoxyphenylacetonitrile (CAS: 749934-29-0), 3-Fluoro-4-methoxyphenylacetonitrile (CAS: 404-90-0), 2-(4-Fluoro-3-methoxyphenyl)acetonitrile (CAS: 850565-37-6), and 2-(3-Fluoro-5-methoxyphenyl)acetonitrile (CAS: 914637-31-3).

Compound CAS Number Molecular Formula Molecular Weight Melting Point
This compound 1017779-73-5 C₉H₈FNO 165.16 g/mol Not reported
2-Fluoro-4-methoxyphenylacetonitrile 749934-29-0 C₉H₈FNO 165.17 g/mol Not reported
3-Fluoro-4-methoxyphenylacetonitrile 404-90-0 C₉H₈FNO 165.16 g/mol 46-48°C
2-(4-Fluoro-3-methoxyphenyl)acetonitrile 850565-37-6 C₉H₈FNO 165.16 g/mol Not reported
2-(3-Fluoro-5-methoxyphenyl)acetonitrile 914637-31-3 C₉H₈FNO 165.16 g/mol Not reported

The ortho-relationship between the methoxy and acetonitrile substituents in this compound creates unique steric and electronic interactions not present in the other isomers. This positioning results in potential intramolecular hydrogen bonding between the methoxy oxygen and adjacent hydrogen atoms, influencing the overall molecular conformation. The meta-positioning of the fluorine atom relative to the acetonitrile group provides optimal electronic effects without significant steric hindrance.

In contrast, 3-Fluoro-4-methoxyphenylacetonitrile exhibits para-positioning between the fluorine and methoxy groups, creating different electronic distribution patterns and reduced steric interactions. The reported melting point of 46-48°C for this isomer suggests stronger intermolecular interactions compared to the target compound. The 2-Fluoro-4-methoxyphenylacetonitrile isomer demonstrates meta-relationships between both substituents and the acetonitrile group, resulting in intermediate electronic and steric effects.

Crystallographic Characterization and X-ray Diffraction Studies

While specific crystallographic data for this compound remains limited in the available literature, structural analysis of related compounds provides insights into expected crystal packing patterns and molecular arrangements. Research on similar fluorinated aromatic nitriles has demonstrated that intermolecular interactions play crucial roles in determining crystal structures and solid-state properties.

The molecular architecture of this compound suggests potential for various intermolecular interactions in the crystalline state, including π-π stacking between aromatic rings, C-H···π interactions involving the aromatic system, and dipole-dipole interactions between nitrile groups. The presence of the methoxy group introduces additional possibilities for C-H···O hydrogen bonding and other weak intermolecular forces that influence crystal packing arrangements.

Comparative crystallographic studies of positional isomers have revealed that subtle changes in substituent positioning can dramatically affect crystal structures and physical properties. Research on related compounds has shown that ortho-substitution patterns often lead to more complex crystal packing due to increased steric interactions and altered electronic distributions. The fluorine atom's small size but significant electronegativity contributes to specific intermolecular contact patterns that influence crystal density and stability.

Fragment-based crystallographic studies of related compounds have demonstrated the importance of precise molecular positioning in crystal lattices. X-ray diffraction analysis of similar aromatic nitriles has revealed characteristic bond lengths and angles that provide benchmarks for understanding the structural parameters of this compound. The nitrile group typically exhibits linear geometry with C≡N bond lengths around 1.17 angstroms, while aromatic C-F bonds demonstrate lengths of approximately 1.35 angstroms.

Properties

IUPAC Name

2-(3-fluoro-2-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLRKDHTBLBCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Fluoro-Methoxyphenyl Derivatives with Cyanomethyl Reagents

One common approach is the alkylation of 3-fluoro-2-methoxybenzyl compounds with cyanomethyl reagents under basic conditions:

  • Reagents and conditions: Using sodium amide or potassium hexamethyldisilazide (KHMDS) as a strong base to deprotonate the methylene adjacent to the nitrile, followed by reaction with alkyl halides or cyanomethyl halides.
  • Example: Methylation of (2-methoxyphenyl)acetonitrile with sodium amide and iodomethane has been reported for analogous compounds, suggesting similar conditions could apply for fluoro-substituted analogs.

Nucleophilic Substitution on Fluoro-Methoxy Aromatic Rings

  • Fluorine on the aromatic ring can act as a leaving group under nucleophilic aromatic substitution conditions.
  • Morpholine or other amines can replace fluorine, followed by nitrile introduction through further functional group transformations.
  • Although this method is more common for morpholinyl derivatives, it demonstrates the utility of fluoro substitution for subsequent functionalization.

Reduction and Nitration Steps for Intermediate Formation

  • Starting from o-fluoronitrobenzene, reduction to o-fluoroaniline, followed by substitution and nitration steps, can yield intermediates that are further converted to fluoro-substituted phenylacetonitriles.
  • These multi-step sequences involve careful control of temperature (100–200 °C) and reagents like nitric acid (65–98%) for nitration.

Hydrazone and Semicarbazone Intermediates for Phenylacetonitrile Derivatives

  • Treatment of phenylindole-2,3-dione derivatives with hydrazine or semicarbazide followed by alkali hydroxide decomposition can yield anilino-phenylacetonitriles.
  • This method involves refluxing in ethanol with sodium hydroxide, extraction, and crystallization steps.
  • While this is more common for trifluoromethyl-substituted analogs, the approach is adaptable for fluoro and methoxy substitutions.

Representative Experimental Data and Reaction Conditions

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Reduction of o-fluoronitrobenzene to o-fluoroaniline o-Fluoronitrobenzene Raney Nickel, H2, methanol, room temp, 10 h 90 High yield, mild conditions
Morpholine substitution on o-fluoroaniline o-Fluoroaniline Morpholine, organic solvent, 100–200 °C 85 Requires careful temperature control
Nitration of fluoro-morpholinyl benzene Fluoro-morpholinyl benzene Nitric acid (65–98%), acetic acid solvent Not specified Controlled nitration to obtain nitro intermediates
Alkylation with cyanomethyl reagents 2-Fluoroanisole or derivatives KHMDS, THF, isobutyronitrile, 60 °C, 23 h Not specified Extended reaction time, inert atmosphere
Hydrazone formation and base decomposition Phenylindole-2,3-dione derivatives Hydrazine, NaOH, ethanol, reflux 15 h 35 (for related acids) Multi-step, moderate yield

Detailed Research Findings

  • The reduction of o-fluoronitrobenzene to o-fluoroaniline is efficiently catalyzed by Raney nickel under hydrogen atmosphere, yielding 90% product at room temperature over 10 hours.
  • Subsequent morpholine substitution on o-fluoroaniline requires heating between 100 and 200 °C, with slow addition of disubstituted ethyl ethers, yielding 85% of the desired substituted aniline.
  • Nitration using concentrated nitric acid in acetic acid solvent allows selective introduction of nitro groups at the 3-position relative to fluorine and morpholine substituents.
  • Alkylation of methoxy-substituted phenylacetonitriles with cyanomethyl reagents under strong base (KHMDS) in tetrahydrofuran solvent at 60 °C for extended periods (23 hours) demonstrates an effective route to α-substituted nitriles.
  • Hydrazone intermediates formed from substituted indole-2,3-dione derivatives can be decomposed under alkaline reflux to yield anilino-phenylacetonitriles, although yields may be moderate (ca. 35%) and require careful purification.

Summary and Recommendations for Preparation of this compound

Given the structural similarity and functional group compatibility, the following synthetic route is advisable:

  • Starting Material: 3-Fluoro-2-methoxybenzyl halide or 3-fluoro-2-methoxybenzyl derivative.
  • Base-Mediated Alkylation: Use potassium hexamethyldisilazide (KHMDS) or sodium amide in anhydrous tetrahydrofuran to deprotonate and react with a cyanomethyl source (e.g., bromoacetonitrile).
  • Reaction Conditions: Maintain inert atmosphere (nitrogen or argon), temperature around 50–60 °C, and prolonged stirring (up to 24 hours) to ensure complete conversion.
  • Workup: Quench with ammonium chloride solution, extract with ethyl acetate, dry, and purify by column chromatography or recrystallization.
  • Alternative Routes: If starting from nitro or aniline derivatives, reduction and nitration steps can be employed to introduce fluoro and methoxy groups prior to cyanomethylation.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methoxyphenylacetonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 3-Fluoro-2-methoxybenzoic acid, 3-Fluoro-2-methoxyacetophenone.

  • Reduction Products: 3-Fluoro-2-methoxyaniline, 3-Fluoro-2-methoxyphenol.

  • Substitution Products: 3-Fluoro-2-hydroxyphenylacetonitrile, 3-Fluoro-2-chlorophenylacetonitrile.

Scientific Research Applications

Chemical Synthesis

3-Fluoro-2-methoxyphenylacetonitrile serves as a valuable building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it useful for developing more complex organic molecules. It is particularly relevant in the synthesis of pharmaceuticals and agrochemicals due to its ability to interact with specific molecular targets.

Key Reactions:

  • Nucleophilic Substitution : The acetonitrile group can engage in nucleophilic reactions, facilitating the formation of new carbon-nitrogen bonds.
  • Aldol Reactions : It can be involved in aldol-type reactions, leading to the formation of β-hydroxy nitriles, which are important intermediates in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The presence of the fluoro and methoxy groups enhances its binding affinity and specificity, which can modulate biochemical pathways.

Biological Applications:

  • Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting tankyrase enzymes linked to cancer progression.
  • Cytotoxicity : In vitro assays reveal that this compound exhibits cytotoxic effects against various cancer cell lines. It has been tested alongside established chemotherapeutic agents, showing potential synergistic effects that enhance cell death in targeted cancer cells.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Study Focus Findings
Enzyme InteractionDemonstrated inhibition of tankyrase enzymes, suggesting a role in cancer treatment strategies.
Cytotoxicity AssaysExhibited cytotoxicity against multiple cancer cell lines; potential synergy with doxorubicin.
Pharmacological EvaluationEvaluated for receptor binding; showed agonistic properties on serotonin receptors.

Mechanism of Action

The mechanism by which 3-Fluoro-2-methoxyphenylacetonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

Electronic Effects :

  • Fluorine’s electron-withdrawing nature enhances electrophilicity at the nitrile group, while methoxy’s electron-donating properties stabilize adjacent positions.

Physicochemical Properties

Compound Name CAS RN Substituent Positions Molecular Formula Molecular Weight (g/mol) Similarity Score Storage Conditions Purity
This compound 1017779-73-5 2-OCH₃, 3-F C₉H₈FNO 165.16 1.00 (Reference) Not specified >97% (GC)
3-Fluoro-4-methoxyphenylacetonitrile 886498-56-2 4-OCH₃, 3-F C₉H₈FNO 165.16 1.00 Not specified >97% (GC)
2-(2-Fluoro-5-methoxyphenyl)acetonitrile 672931-28-1 5-OCH₃, 2-F C₉H₈FNO 165.16 - 0–6°C >97% (GC)
2-(4-Fluoro-2-methoxyphenyl)acetonitrile 198203-94-0 2-OCH₃, 4-F C₉H₈FNO 165.16 0.84 Not specified -

Key Observations :

  • Stability : The requirement for cold storage (0–6°C) in 2-(2-Fluoro-5-methoxyphenyl)acetonitrile suggests lower thermal stability compared to other isomers, possibly due to steric strain .
  • Purity : Most analogs exceed 97% purity (GC), indicating high synthetic reproducibility .

Biological Activity

3-Fluoro-2-methoxyphenylacetonitrile is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FNO2, with a molecular weight of 195.19 g/mol. Its structure features a phenyl ring substituted with a fluorine atom at the meta position and a methoxy group at the ortho position relative to the acetonitrile functional group. This unique arrangement influences its reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that fluorinated compounds, including derivatives similar to this compound, exhibit significant anticancer properties. For instance, compounds with fluorine substitutions have shown enhanced potency against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). A comparative analysis revealed that certain fluorinated derivatives had IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil, indicating their potential as effective anticancer agents .

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
5-FluorouracilMCF-723.7
Fluorinated derivative 20fHepG215.8

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that compounds with similar structures can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain fluorinated derivatives demonstrated comparable efficacy to ampicillin against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µg/mL)Comparison with Ampicillin
Staphylococcus aureusTBDComparable
Escherichia coliTBDComparable

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methoxy groups can enhance binding affinity and specificity, thus modulating its biological activity. The nitrile group may also participate in nucleophilic addition reactions, further influencing its reactivity.

Case Studies and Research Findings

A study focused on the synthesis and evaluation of various derivatives of phenylacetonitriles found that modifications to the aromatic ring significantly impacted biological activity. For instance, altering the position of substituents on the phenyl ring resulted in varied anticancer activities, highlighting the importance of structural configuration in determining efficacy .

Notable Findings:

  • Structure-Activity Relationship (SAR) : Modifications on the phenyl ring can lead to increased or decreased activity against specific cancer cell lines.
  • Selectivity : Some derivatives exhibited high selectivity indices over non-cancerous cell lines, suggesting potential for therapeutic applications without significant toxicity .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-Fluoro-2-methoxyphenylacetonitrile in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use impervious gloves (tested for chemical compatibility), safety glasses, and protective lab coats. Glove integrity should be verified before each use .
  • Ventilation : Ensure fume hoods or local exhaust systems are operational to prevent inhalation of vapors or dust .
  • Storage : Store in tightly sealed containers under cool, dry conditions, away from oxidizing agents. Monitor container integrity regularly .
  • Emergency Response : In case of eye contact, rinse with water for 15 minutes and seek medical attention. Do not induce vomiting if ingested; administer activated charcoal if advised by a poison control center .

Q. How can researchers optimize the synthesis of this compound for higher yields?

  • Methodological Answer :

  • Precursor Selection : Use fluorinated aromatic precursors (e.g., 3-fluoro-2-methoxybenzaldehyde) with cyanide sources (e.g., KCN or TMSCN) under controlled conditions .
  • Reaction Monitoring : Employ TLC or HPLC to track reaction progress and identify intermediates. Adjust stoichiometry of cyanide donors to minimize side reactions.
  • Purification : Use column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol to isolate the product .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Analysis : 1^1H and 13^{13}C NMR should show characteristic signals for the methoxy group (~3.8–4.0 ppm), aromatic fluorine coupling patterns, and nitrile carbon (~115–120 ppm) .
  • IR Spectroscopy : Validate the presence of nitrile (C≡N stretch ~2240 cm1^{-1}) and methoxy (C-O stretch ~1250 cm1^{-1}) functional groups .
  • Mass Spectrometry : Confirm molecular ion peaks (m/z 151.14 for [M+^+]) and fragmentation patterns using EI-MS or HRMS .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties of this compound across studies?

  • Methodological Answer :

  • Purity Assessment : Compare melting points, boiling points, and spectral data from multiple sources. Use differential scanning calorimetry (DSC) to verify thermal stability .
  • Batch Analysis : Analyze different synthetic batches via GC-MS to identify impurities (e.g., residual solvents or byproducts) that may affect property measurements .
  • Cross-Validation : Replicate key experiments (e.g., solubility tests in polar/non-polar solvents) under standardized conditions to isolate variables .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (FMOs) to identify reactive sites .
  • Solvent Effects : Simulate reaction pathways in solvents like DMF or THF using COSMO-RS to assess solvation energy barriers .
  • Kinetic Modeling : Apply Eyring equation-based models to predict activation energies for nitrile group participation in SNAr reactions .

Q. What strategies are recommended for designing enantioselective synthetic routes to derivatives of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Screen chiral ligands (e.g., BINAP or Salen complexes) in asymmetric hydrogenation or cyanation reactions .
  • Dynamic Kinetic Resolution (DKR) : Optimize reaction temperature and catalyst loading to control stereochemistry at the methoxy-fluorine junction .
  • Chromatographic Separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to isolate enantiomers .

Q. What are the regulatory considerations for using this compound in international collaborative research?

  • Methodological Answer :

  • TSCA Compliance : In the U.S., restrict use to R&D under supervision of a qualified individual. Document all applications to avoid commercial classification .
  • DSL/NDSL Status : In Canada, verify absence from the Domestic/Non-Domestic Substances List and obtain approval for import/export .
  • EH&S Reporting : Maintain records of waste disposal per EPA guidelines, particularly for cyanide-containing byproducts .

Data Contradiction Analysis

Q. How can researchers resolve conflicting data on the thermal decomposition products of this compound?

  • Methodological Answer :

  • Controlled Pyrolysis : Conduct thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify gases like HCN, CO, and NOx_x under incremental heating .
  • Comparative Studies : Replicate decomposition experiments in inert vs. oxidative atmospheres to differentiate between combustion byproducts and thermal degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-2-methoxyphenylacetonitrile
Reactant of Route 2
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3-Fluoro-2-methoxyphenylacetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.